3-(4-chloro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide, also known by its CAS number 1902913-49-8, is a synthetic compound with potential applications in medicinal chemistry. The molecular formula of this compound is C18H24ClNO3, and it has a molecular weight of approximately 337.84 g/mol. This compound features a complex structure that includes a chloro-substituted aromatic ring and a benzodioxane moiety, which may contribute to its biological activity.
This compound is classified under organic compounds, particularly as an amide due to the presence of the propanamide functional group. It is primarily sourced for research purposes, with availability from chemical suppliers such as A2B Chem and EvitaChem, which provide various quantities for laboratory use .
Methods of Synthesis:
The synthesis of 3-(4-chloro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, compounds of this nature are often synthesized through:
Technical Details:
The specific reaction conditions (e.g., temperature, solvents) and catalysts used in these processes would vary based on the desired yield and purity of the final product.
Structure:
The molecular structure can be represented using its SMILES notation: O=C(NC1CCC2C(C1)OCCO2)CCc1ccc(c(c1)C)Cl
. This notation indicates a complex arrangement with multiple rings and functional groups.
Data:
Reactions:
While specific chemical reactions involving this compound are not extensively documented, it can be anticipated that it may undergo typical amide reactions such as hydrolysis under acidic or basic conditions. Additionally, due to the presence of aromatic rings, electrophilic substitution reactions could also be relevant.
Technical Details:
Understanding the reactivity profile requires knowledge of the electronic effects imparted by the chloro and methyl substituents on the aromatic system, which can influence reaction pathways.
Process:
Potential interactions may involve:
Physical Properties:
While specific physical properties such as melting point or boiling point are not provided in the sources reviewed, general properties can be inferred based on similar compounds:
Chemical Properties:
The chemical stability may be influenced by the presence of the chloro group, which can participate in nucleophilic substitution reactions under certain conditions.
3-(4-chloro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide is primarily used in scientific research. Its structural characteristics suggest potential applications in:
Research into this compound could yield insights into new therapeutic agents or contribute to understanding specific biochemical pathways.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4